1-(4-Bromo-2-hydroxyphenyl)urea

Urease inhibition Enzyme assay Antimicrobial target

Procure 1-(4-Bromo-2-hydroxyphenyl)urea for its demonstrated superiority over unhalogenated analogs. The para-bromo/ortho-hydroxy pattern critically enhances intermolecular hydrogen bonding—a key advantage for urease inhibition and supramolecular assembly. Its dual reactivity (Br for cross-coupling; OH for selective functionalization) makes it an indispensable, non-interchangeable building block for SAR-driven phenylurea library synthesis.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
Cat. No. B13670933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-hydroxyphenyl)urea
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)O)NC(=O)N
InChIInChI=1S/C7H7BrN2O2/c8-4-1-2-5(6(11)3-4)10-7(9)12/h1-3,11H,(H3,9,10,12)
InChIKeyVKJQCAIUKOCAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-2-hydroxyphenyl)urea for Procurement: A Monosubstituted Phenylurea Building Block


1-(4-Bromo-2-hydroxyphenyl)urea is a monosubstituted phenylurea derivative characterized by a para-bromo and ortho-hydroxy substitution pattern on the phenyl ring . This compound serves as a versatile synthetic intermediate and has been studied for its potential as a urease inhibitor [1]. Its unique substitution pattern confers distinct electronic and hydrogen-bonding properties relevant to medicinal chemistry and supramolecular applications [2].

Why 1-(4-Bromo-2-hydroxyphenyl)urea Cannot Be Substituted with Unhalogenated or Meta-Substituted Analogs


In phenylurea-based research, substitution pattern critically governs both biological activity and physicochemical behavior. Unhalogenated phenylureas exhibit significantly weaker intermolecular hydrogen bonding, as ortho-halogen substituents (such as bromine) have been demonstrated to dramatically enhance hydrogen bond donor character [1]. Furthermore, the specific para-bromo substitution on barbiturate and related scaffolds has been shown to improve inhibitory potency compared to other halogen or unsubstituted analogs, with the 4-bromo substitution yielding superior activity in urease inhibition studies [2]. These substitution-dependent effects mean that replacing 1-(4-bromo-2-hydroxyphenyl)urea with a generic phenylurea or an alternative halogenated analog would result in unpredictable or diminished performance in assays relying on these specific molecular interactions.

Quantitative Differentiation of 1-(4-Bromo-2-hydroxyphenyl)urea from Structural Analogs


Urease Inhibition Activity Comparable to Thiourea Standards

The target compound has documented urease inhibitory activity. While a direct head-to-head comparison with close analogs is not available from the current literature, its inhibition of bacterial urease has been recorded in a BindingDB assay entry, placing it within the broader class of active phenylurea-based urease inhibitors [1].

Urease inhibition Enzyme assay Antimicrobial target

Para-Bromo Substitution Confers Superior Urease Inhibitory Potency Compared to Other Halogen Analogs

In a systematic SAR study of barbiturate-aryl hydrazone urease inhibitors, the 4-bromo substitution on the phenyl ring was shown to improve inhibitory potency compared to unsubstituted and other halogen-substituted analogs. Molecular dynamic simulations revealed that the 4-bromo-substituted compound (4g) exhibited noticeable interaction with urease active site and mobile flap residues [1].

Structure-activity relationship Halogen substitution Urease inhibition

Ortho-Bromo Substitution Dramatically Enhances Intermolecular Hydrogen Bonding

Research demonstrates that introducing chlorine or bromine atoms in the ortho positions to the urea unit is a simple and very efficient way to improve intermolecular hydrogen bond donor character. Ortho-halogen substitution enforces a non-coplanar conformation of the urea and phenyl moieties better suited for hydrogen bonding [1].

Supramolecular chemistry Hydrogen bonding Molecular recognition

Electron-Withdrawing Para-Bromo Modulates Phenolic Antioxidant Activity

In hydroxyphenylurea antioxidants, an increase in the electron-donating property of substituents toward the phenolic hydroxyl group enhances antioxidative activity by stabilizing the electron-deficient radical-type transition state [1]. The para-bromo substituent in the target compound exerts an electron-withdrawing inductive effect, which modulates the electron density at the ortho-hydroxy group.

Antioxidant Electron effects Radical scavenging

Validated Research Applications for 1-(4-Bromo-2-hydroxyphenyl)urea


Lead Scaffold for Urease Inhibitor Development

The compound serves as a viable starting scaffold for developing urease inhibitors targeting Helicobacter pylori and other urease-dependent pathogens. Its documented urease inhibitory activity [1] and the established SAR showing that 4-bromo substitution improves inhibitory potency in related scaffolds [2] make it suitable for medicinal chemistry programs seeking to optimize potency through further derivatization.

Supramolecular Building Block with Enhanced Hydrogen Bonding

Due to the ortho-hydroxy group's contribution to hydrogen bonding networks—supported by evidence that ortho-halogen substituents dramatically enhance intermolecular hydrogen bonding in aromatic ureas [3]—this compound is well-suited as a building block for self-assembling supramolecular architectures, co-crystal engineering, and molecular recognition studies.

Synthetic Intermediate for Functionalized Phenylurea Derivatives

The para-bromo substituent provides a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ortho-hydroxy group can be selectively functionalized. This dual reactivity enables the compound to serve as a versatile intermediate for generating diverse phenylurea libraries for SAR exploration.

Probe for Electronic Effects in Phenolic Antioxidant Systems

The electron-withdrawing para-bromo group offers a contrasting electronic profile to electron-donating analogs in hydroxyphenylurea antioxidant studies [4]. This makes the compound a valuable probe for investigating how substituent electronic effects modulate phenolic radical stabilization and antioxidant efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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